ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate
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Overview
Description
ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate is a complex organic compound with a unique structure that includes a triazole ring, a thiophene ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate typically involves multiple steps, including the formation of the triazole ring, the thiophene ring, and the cyano group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and thiophene derivatives with comparable structures and functional groups. Examples include:
- 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-thiol
- 3-methyl-2-thiophenecarboxylic acid derivatives
Uniqueness
What sets ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15Cl2N5O3S2 |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
ethyl 4-cyano-5-[[2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C19H15Cl2N5O3S2/c1-3-29-18(28)15-9(2)12(7-22)17(31-15)23-14(27)8-30-19-24-16(25-26-19)11-5-4-10(20)6-13(11)21/h4-6H,3,8H2,1-2H3,(H,23,27)(H,24,25,26) |
InChI Key |
NIAUUAXMPNTHHO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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